![molecular formula C12H13N7O2 B2604968 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034546-54-6](/img/structure/B2604968.png)

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

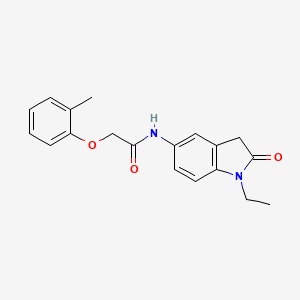

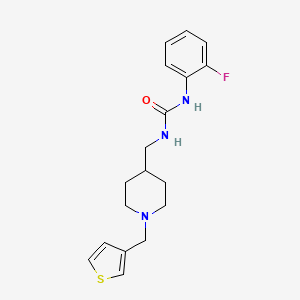

The compound “1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide” is a heterocyclic compound . It has a molecular formula of C12H13N7O2 and an average mass of 287.277 Da . This compound contains a triazole nucleus, which is a nitrogenous heterocyclic moiety .

Synthesis Analysis

The synthesis of triazole derivatives, such as the compound , often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives often involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . These reactions lead to the formation of the triazole nucleus, which is a key component of the compound .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H13N7O2 and an average mass of 287.277 Da . More detailed physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide, due to its complex chemical structure, is closely related to pyrazole derivatives that have been synthesized for various applications including antimicrobial activities. A study elaborates on the synthesis of new pyrazoline and pyrazole derivatives, demonstrating their significant antibacterial and antifungal properties against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

Another related compound showcases the preparation of [1,2,4]Triazolo[4,3-c]thieno- [3,2-e]pyrimidine derivatives, emphasizing the significance of such compounds in exhibiting pronounced antimicrobial activity. This underlines the potential use of this compound in similar applications, given the structural similarities and antimicrobial efficacy of closely related compounds (Bhuiyan et al., 2006).

Antileukemic Activity and Stability

Derivatives of pyrazole-4-carboxamide, similar in structure to this compound, have been synthesized and evaluated for their antileukemic activities. These studies demonstrate the potential of such compounds in increasing the average survival time in leukemia assays, indicating the possibility of antileukemic applications for compounds with similar structures (Shealy & O'dell, 1971).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-2-18-5-3-8(17-18)11(20)14-7-9-15-16-10-12(21)13-4-6-19(9)10/h3-6H,2,7H2,1H3,(H,13,21)(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDCRQMYUSJVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoroquinazoline](/img/structure/B2604892.png)

![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)

![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)

![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)